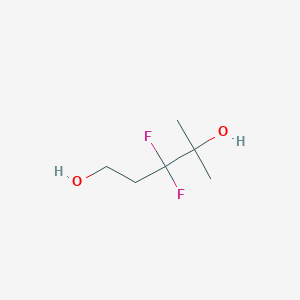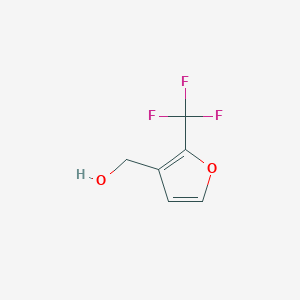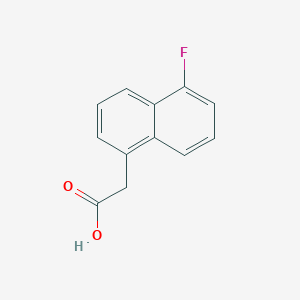
5-Fluoronaphthalene-1-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoronaphthalene-1-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a fluorine atom substituted at the fifth position of the naphthalene ring and an acetic acid moiety attached to the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1-acetic acid typically involves the following steps:
Fluorination of Naphthalene:
Acetylation: The resulting 5-fluoronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-fluoro-1-acetylnaphthalene.
Oxidation: The acetyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 5-Fluoro-1-naphthaldehyde, 5-Fluoro-1-naphthone.
Reduction: 5-Fluoronaphthalen-1-ylmethanol, 5-Fluoronaphthalen-1-ylmethane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
5-Fluoronaphthalene-1-acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the preparation of more complex molecules for various applications.
作用机制
The mechanism of action of 5-Fluoronaphthalene-1-acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Naphthalene-1-acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Bromonaphthalen-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Naphthylacetic acid: The acetic acid moiety is attached to the first position of naphthalene without any additional substituents.
Uniqueness: 5-Fluoronaphthalene-1-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, such as drug design and materials science.
属性
分子式 |
C12H9FO2 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
2-(5-fluoronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15) |
InChI 键 |
ADWOLTIUOGCRIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
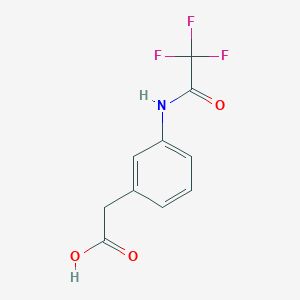

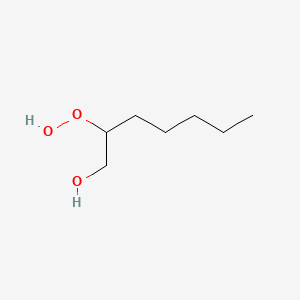
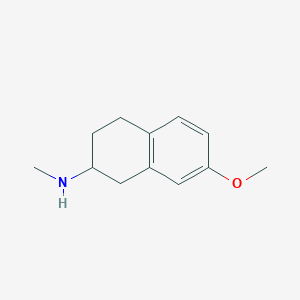
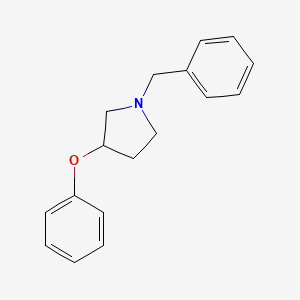
![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

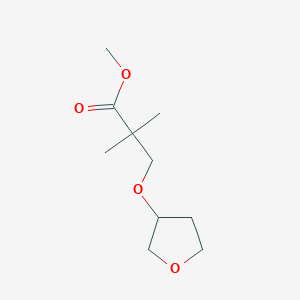

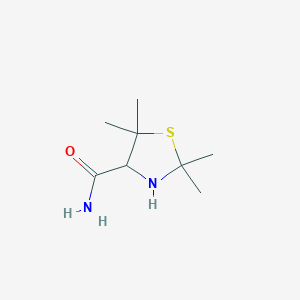
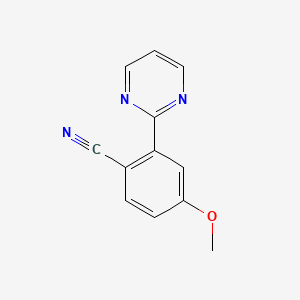
![2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid](/img/structure/B8591196.png)
